molecular formula C14H17NO3 B588201 beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile CAS No. 1391054-58-2

beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile

Cat. No.: B588201
CAS No.: 1391054-58-2
M. Wt: 247.294
InChI Key: KZXGRAUCLFBPNH-UHFFFAOYSA-N
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Preparation Methods

    Formation of the benzene ring: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.

    Introduction of the nitrile group: This can be done using a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.

Chemical Reactions Analysis

Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The acetyloxy group can be hydrolyzed to form a hydroxyl group.

Scientific Research Applications

Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The acetyloxy and methoxy groups may play a role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can be compared with other similar compounds, such as:

    Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanoic acid: This compound has a carboxylic acid group instead of a nitrile group.

    Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutylamine: This compound has an amine group instead of a nitrile group.

    Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutyl alcohol: This compound has a hydroxyl group instead of a nitrile group.

These similar compounds highlight the versatility of the this compound scaffold in chemical synthesis and its potential for various applications.

Properties

IUPAC Name

[2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11(16)18-10-13(6-7-15)8-12-4-3-5-14(9-12)17-2/h3-5,9,13H,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXGRAUCLFBPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC#N)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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